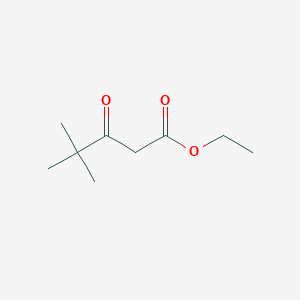

4,4-Diméthyl-3-oxopentanoate d’éthyle

Vue d'ensemble

Description

Le pivaloylacétate d’éthyle, également connu sous le nom de 4,4-diméthyl-3-oxopentanoate d’éthyle, est un composé organique de formule moléculaire C₉H₁₆O₃. Il s’agit d’un β-cétoester, caractérisé par la présence d’un groupe cétone (C=O) adjacent à un groupe ester (COOR). Ce composé est couramment utilisé en synthèse organique en raison de sa réactivité et de sa polyvalence .

Applications De Recherche Scientifique

Le pivaloylacétate d’éthyle a une large gamme d’applications en recherche scientifique :

Chimie : Il est utilisé comme élément de base en synthèse organique, en particulier dans la synthèse de molécules complexes.

Médecine : Il est utilisé dans le développement de produits pharmaceutiques, en particulier dans la synthèse d’intermédiaires pour les principes actifs.

Industrie : Le pivaloylacétate d’éthyle est utilisé dans la production de parfums et d’arômes en raison de son odeur agréable.

Mécanisme D'action

Le mécanisme d’action du pivaloylacétate d’éthyle implique sa réactivité en tant que β-cétoester. Le groupe cétone peut participer à diverses réactions chimiques, telles que des réactions d’addition nucléophile et de condensation. Ces réactions sont facilitées par la nature électro-attractive du groupe ester, qui stabilise les espèces intermédiaires formées pendant les réactions .

Composés similaires :

Acétoacétate d’éthyle : Structure similaire mais sans les groupes méthyles supplémentaires sur le carbone adjacent au groupe cétone.

Acétoacétate de méthyle : Similaire à l’acétoacétate d’éthyle mais avec un groupe ester méthylique au lieu d’un groupe ester éthylique.

4,4,4-trifluoroacétoacétate d’éthyle : Contient des groupes trifluorométhyles, ce qui le rend plus réactif dans certaines réactions chimiques.

Unicité : Le pivaloylacétate d’éthyle est unique en raison de la présence de deux groupes méthyles sur le carbone adjacent au groupe cétone. Cette caractéristique structurale confère une gêne stérique, affectant la réactivité du composé et le distinguant des autres β-cétoesters .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le pivaloylacétate d’éthyle peut être synthétisé par plusieurs méthodes. Une méthode courante implique la réaction de la pinacolone avec le carbonate de diéthyle en présence d’hydrure de sodium. La réaction est généralement effectuée dans de l’huile de paraffine à des températures comprises entre 45 °C et 50 °C .

Méthodes de production industrielle : Dans les milieux industriels, le pivaloylacétate d’éthyle est produit par décarbonylation d’un ester d’acide pivaloylpyruvique en présence d’un catalyseur d’oxyde inorganique. Cette méthode assure des rendements élevés et convient à la production à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions : Le pivaloylacétate d’éthyle subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les acides carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent convertir le groupe cétone en un groupe hydroxyle, formant des alcools.

Substitution : Le groupe ester peut subir des réactions de substitution nucléophile, conduisant à la formation de différents dérivés.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont des agents réducteurs fréquemment utilisés.

Substitution : Les nucléophiles tels que les amines et les alcools sont utilisés dans les réactions de substitution.

Principaux produits :

Oxydation : Acides carboxyliques.

Réduction : Alcools.

Substitution : Divers esters et amides.

Comparaison Avec Des Composés Similaires

Ethyl acetoacetate: Similar in structure but lacks the additional methyl groups on the carbon adjacent to the keto group.

Methyl acetoacetate: Similar to ethyl acetoacetate but with a methyl ester group instead of an ethyl ester group.

Ethyl 4,4,4-trifluoroacetoacetate: Contains trifluoromethyl groups, making it more reactive in certain chemical reactions.

Uniqueness: Ethyl pivaloylacetate is unique due to the presence of two methyl groups on the carbon adjacent to the keto group. This structural feature imparts steric hindrance, affecting the compound’s reactivity and making it distinct from other β-keto esters .

Activité Biologique

Overview

Ethyl 4,4-dimethyl-3-oxopentanoate, also known as ethyl pivaloylacetate, is a β-keto ester with the molecular formula C₉H₁₆O₃. This compound has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique structural features and biological activity. Its applications range from serving as a substrate in enzymatic reactions to being a precursor in the synthesis of pharmaceutical intermediates.

Ethyl 4,4-dimethyl-3-oxopentanoate is characterized by:

- Molecular Weight : 172.23 g/mol

- Boiling Point : 88-90 °C at 10 mmHg

- Density : 0.967 g/mL at 20 °C

These properties influence its behavior in biological systems, particularly its bioavailability and reactivity in synthetic pathways.

The biological activity of ethyl 4,4-dimethyl-3-oxopentanoate primarily involves its role as a substrate in various enzymatic reactions. It has been shown to interact with ketoreductases, which facilitate the reduction of ketones to alcohols with high stereoselectivity. This interaction is significant for producing chiral compounds essential in pharmaceuticals.

Key Reactions

- Reduction : Ethyl 4,4-dimethyl-3-oxopentanoate can be reduced to its corresponding alcohol using carbonyl reductases, demonstrating excellent optical purity. This property is particularly valuable in pharmaceutical applications where stereochemistry is critical .

- Oxidation : The compound can undergo oxidation to form carboxylic acids, expanding its utility in synthetic organic chemistry.

- Substitution Reactions : The ester group can participate in nucleophilic substitution reactions, leading to various derivatives useful in medicinal chemistry.

Biological Applications

Ethyl 4,4-dimethyl-3-oxopentanoate has several applications across different fields:

In Medicinal Chemistry

- Pharmaceutical Intermediates : It is utilized as a building block for synthesizing complex molecules used in drug development .

- Enzyme Studies : The compound serves as a substrate for evaluating enzyme activity and stereoselectivity, particularly in the context of ketoreductases .

In Organic Synthesis

- Synthetic Pathways : Due to its reactivity, it acts as an important intermediate in the synthesis of various organic compounds .

Case Study 1: Stereoselective Reduction

A study highlighted that ethyl 4,4-dimethyl-3-oxopentanoate was effectively reduced by a specific carbonyl reductase (SSCR) with high selectivity. The resultant alcohol exhibited excellent optical purity, underscoring the compound's potential in chiral synthesis for pharmaceuticals .

Case Study 2: Biocatalysis Applications

Research demonstrated the application of ethyl pivaloylacetate in biocatalysis for pharmaceutical manufacturing. The compound's ability to serve as a substrate for diverse enzymatic transformations makes it a valuable tool for producing complex molecules with precise stereochemistry .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Reactivity Profile |

|---|---|---|

| Ethyl Acetoacetate | Lacks additional methyl groups | Less sterically hindered than pivaloylacetate |

| Methyl Acetoacetate | Methyl ester instead of ethyl | Similar reactivity but less versatile |

| Ethyl 4,4,4-Trifluoroacetoacetate | Contains trifluoromethyl groups | More reactive due to electronegative groups |

Ethyl 4,4-dimethyl-3-oxopentanoate stands out due to its steric hindrance from two adjacent methyl groups, which affects its reactivity and interactions with enzymes compared to other β-keto esters.

Propriétés

IUPAC Name |

ethyl 4,4-dimethyl-3-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-5-12-8(11)6-7(10)9(2,3)4/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYNTIDSHCJIKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0066161 | |

| Record name | Ethyl 4,4-dimethyl-3-oxovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17094-34-7 | |

| Record name | Ethyl pivaloylacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17094-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl pivaloylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017094347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanoic acid, 4,4-dimethyl-3-oxo-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 4,4-dimethyl-3-oxovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4,4-dimethyl-3-oxovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL PIVALOYLACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RHZ3L061FH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions Ethyl 4,4-dimethyl-3-oxopentanoate as a substrate for SSCR. Why is this interaction significant?

A1: Ethyl 4,4-dimethyl-3-oxopentanoate is a sterically bulky ketone, meaning it has large groups surrounding its central carbonyl group. These bulky groups often hinder enzymatic reactions. The research highlights that SSCR can effectively reduce Ethyl 4,4-dimethyl-3-oxopentanoate to its corresponding alcohol with "excellent optical purity" []. This is significant because it demonstrates SSCR's ability to act on challenging substrates, potentially making it a valuable tool in chiral synthesis for pharmaceuticals and other fine chemicals where precise stereochemistry is critical.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.